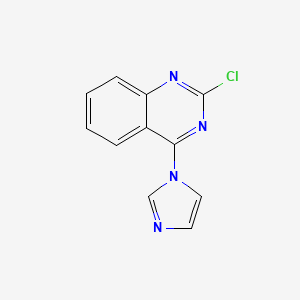

2-Chloro-4-(1-imidazolyl)-quinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7ClN4 |

|---|---|

Molecular Weight |

230.65 g/mol |

IUPAC Name |

2-chloro-4-imidazol-1-ylquinazoline |

InChI |

InChI=1S/C11H7ClN4/c12-11-14-9-4-2-1-3-8(9)10(15-11)16-6-5-13-7-16/h1-7H |

InChI Key |

NRYZMDHFEWLPDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)Cl)N3C=CN=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 1 Imidazolyl Quinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules in solution. For 2-Chloro-4-(1-imidazolyl)-quinazoline, both ¹H and ¹³C NMR would provide critical information regarding the electronic environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum, the protons of the quinazoline (B50416) ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The protons H-5, H-6, H-7, and H-8 would exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with their neighbors. The imidazole (B134444) ring protons (H-2', H-4', and H-5') would also resonate in the aromatic region, with distinct chemical shifts influenced by their proximity to the nitrogen atoms and the quinazoline core. Based on data from similar 4-amino-substituted quinazolines, the NH proton signal, if present due to tautomerism or protonation, would likely appear as a broad singlet at a higher chemical shift. nih.gov

The ¹³C NMR spectrum would complement the proton data, with the carbon atoms of the fused ring system appearing in the δ 110-165 ppm range. The carbon atom C-2, being attached to a chlorine atom, and C-4, bonded to the imidazole nitrogen, would have their chemical shifts significantly influenced by these electronegative atoms. The carbons of the imidazole ring would also show distinct signals. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning each proton and carbon signal and confirming the connectivity of the molecular framework. nih.gov For instance, an HMBC experiment would show correlations between the imidazole protons and the C-4 of the quinazoline ring, confirming the substitution site. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) |

|---|---|

| H-5 | 8.0 - 8.3 |

| H-6 | 7.6 - 7.9 |

| H-7 | 7.8 - 8.1 |

| H-8 | 7.5 - 7.8 |

| H-2' | 8.5 - 8.8 |

| H-4' | 7.3 - 7.6 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 155 - 158 |

| C-4 | 160 - 163 |

| C-4a | 120 - 123 |

| C-5 | 128 - 131 |

| C-6 | 127 - 130 |

| C-7 | 134 - 137 |

| C-8 | 115 - 118 |

| C-8a | 150 - 153 |

| C-2' | 138 - 141 |

| C-4' | 130 - 133 |

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (Quinazoline, Imidazole) | 1620 - 1580 |

| C=C Stretch (Aromatic) | 1580 - 1450 |

| C-N Stretch | 1350 - 1250 |

| C-Cl Stretch | 800 - 600 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and deducing its elemental composition. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous confirmation of its chemical formula (C₁₁H₇ClN₄). The isotopic pattern of the molecular ion peak would be characteristic, showing an M+2 peak with approximately one-third the intensity of the M peak, which is indicative of the presence of a single chlorine atom. libretexts.org

Tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pathways of the molecule. Common fragmentation patterns for related chloro-quinoline and quinazoline compounds involve the loss of the chlorine atom or the substituent group. nih.govsoton.ac.uk For this compound, likely fragmentation pathways would include the loss of a chlorine radical (Cl•), followed by further fragmentation of the quinazoline ring, or the cleavage of the bond between the quinazoline and imidazole rings.

Table 4: Predicted HRMS Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]+• (for ³⁵Cl) | 229.0359 |

| [M+H]+ (for ³⁵Cl) | 230.0432 |

| [M+2]+• (for ³⁷Cl) | 231.0330 |

| [M-Cl]+ | 194.0718 |

| [Quinazoline]+• | 129.0504 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like acetonitrile (B52724) or ethanol, would be expected to show characteristic absorption bands in the UV region. Quinazoline derivatives generally exhibit two main absorption bands: a high-energy band between 240-300 nm attributed to π → π* transitions within the aromatic system, and a lower-energy band between 310-425 nm corresponding to n → π* transitions. researchgate.net The exact position and intensity of these bands are influenced by the substituents on the quinazoline ring. The presence of the imidazole group at the 4-position is likely to cause a shift in these absorption maxima compared to unsubstituted quinazoline.

Photophysical investigations could also explore the fluorescence properties of the molecule. While quinazoline itself is weakly fluorescent, appropriate substitutions can enhance its emission quantum yield. The introduction of the imidazole moiety could potentially modulate the photophysical properties, and studies in different solvents could reveal information about the nature of the excited state through solvatochromic effects. nih.gov

Table 5: Predicted UV-Vis Absorption Maxima for this compound in Acetonitrile

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | 250 - 290 |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction study of this compound would reveal the planarity of the quinazoline and imidazole rings.

Table 6: Predicted Key Crystallographic Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Dihedral Angle (Quinazoline-Imidazole) | 30 - 60° |

| C-Cl Bond Length | ~1.74 Å |

Chemical Reactivity and Derivatization Strategies for 2 Chloro 4 1 Imidazolyl Quinazoline Analogues

Chemical Transformations at the Quinazoline (B50416) Nucleus

The quinazoline core, being an electron-deficient aromatic system, is predisposed to undergo nucleophilic aromatic substitution (SNAr) reactions, particularly at the pyrimidine (B1678525) ring positions.

The chlorine atom at the C-2 position of 2-chloro-4-(1-imidazolyl)-quinazoline is the most reactive site for post-synthetic modification via nucleophilic displacement. Although a halogen at the C-4 position is typically more labile, its substitution by the imidazole (B134444) ring in the parent compound directs reactivity towards the C-2 chloro group. This position is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functional groups.

Common transformations include reactions with amines, alcohols, and thiols to yield the corresponding 2-amino, 2-alkoxy, and 2-thioether quinazoline derivatives. These reactions often require elevated temperatures or the use of a base to facilitate the substitution.

Beyond classical SNAr, palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds at the C-2 position. organic-chemistry.orglookchem.com Methodologies such as Suzuki-Miyaura (using boronic acids), Negishi (using organozinc reagents), and Sonogashira (using terminal alkynes) couplings enable the introduction of aryl, alkyl, and alkynyl groups, respectively. lookchem.com These reactions significantly expand the structural diversity achievable from the 2-chloro precursor.

| Reaction Type | Nucleophile/Reagent | Resulting C-2 Substituent | Typical Conditions |

| Nucleophilic Aromatic Substitution (SNAr) | Primary/Secondary Amines (R¹R²NH) | Amino (-NR¹R²) | Heat, Base (e.g., K₂CO₃, DIPEA) in polar aprotic solvent (e.g., DMF, DMSO) |

| Alkoxides (R-O⁻) | Alkoxy (-OR) | NaH or other strong base in alcohol or THF | |

| Thiolates (R-S⁻) | Thioether (-SR) | Base (e.g., NaH, K₂CO₃) in polar aprotic solvent | |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Toluene/H₂O |

| Negishi Coupling | Organozinc Reagent (R-ZnCl) | Alkyl/Aryl | Pd catalyst (e.g., Pd(PPh₃)₄), Dioxane or THF |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Alkynyl (-C≡C-R) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N), DMF |

Interactive Data Table 1: Summary of Chemical Transformations at the C-2 Position.

In this compound, the C-4 position is occupied by a nitrogen atom from the imidazole ring, forming a stable C-N bond. This linkage is generally robust and not susceptible to cleavage or direct displacement under standard synthetic conditions. The primary significance of the C-4 imidazole substituent is its electronic influence on the quinazoline nucleus. As an electron-donating group (via its π-system) attached to the electron-deficient quinazoline ring, the imidazole moiety enhances the electrophilicity of the C-2 position, thereby facilitating the nucleophilic substitution of the chlorine atom described in the previous section.

Derivatization of the imidazole linkage itself is not a common strategy. Instead, modifications are typically directed at the other positions of the quinazoline ring or the imidazole moiety. The stability of the quinazoline-imidazole bond is a key feature that maintains the integrity of the core scaffold during subsequent chemical transformations.

The fused benzene (B151609) portion of the quinazoline ring is more susceptible to electrophilic aromatic substitution than the electron-deficient pyrimidine ring. The directing effects of the pyrimidine ring and the substituents at C-2 and C-4 influence the regioselectivity of these reactions. Theoretical and experimental studies on quinoline (B57606) and quinazoline systems indicate that electrophilic attack preferentially occurs at the C-8 and C-5 positions. This preference is due to the greater stability of the resulting cationic intermediates (Wheland intermediates) compared to those formed from attack at C-6 or C-7. nih.gov

Standard electrophilic substitution reactions can be employed to introduce a variety of functional groups onto the benzene ring, provided the reaction conditions are compatible with the existing chloro and imidazolyl substituents.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group (-NO₂), typically at the C-8 or C-5 position.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid can install additional halogen atoms.

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation/Acylation: These reactions are generally less common due to the deactivating nature of the quinazoline core and potential side reactions but can be achieved under specific conditions.

Reactivity and Derivatization at the Imidazole Moiety

The imidazole ring attached at the C-4 position of the quinazoline offers additional opportunities for derivatization.

The imidazole ring possesses a "pyridine-like" nitrogen atom at its 3-position (N-3), which has a lone pair of electrons in an sp² hybrid orbital. This nitrogen is nucleophilic and can react with electrophiles. A common derivatization strategy is N-alkylation or N-arylation to form a quaternary imidazolium (B1220033) salt. nih.govjuniperpublishers.com This transformation can alter the steric and electronic properties of the molecule, as well as its solubility.

Reaction of this compound with alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or arylating agents like diaryliodonium salts or arylboronic acids results in the formation of a 1-(2-chloroquinazolin-4-yl)-3-alkyl/aryl-1H-imidazol-3-ium salt. organic-chemistry.orgrsc.org These quaternization reactions typically proceed under neutral or basic conditions.

| Reagent Type | Specific Reagent Example | Product |

| Alkyl Halide | Methyl Iodide (CH₃I) | 1-(2-Chloroquinazolin-4-yl)-3-methyl-1H-imidazol-3-ium iodide |

| Alkyl Halide | Benzyl Bromide (BnBr) | 3-Benzyl-1-(2-chloroquinazolin-4-yl)-1H-imidazol-3-ium bromide |

| Arylating Agent | Diaryliodonium Salt ([Ar₂I]⁺BF₄⁻) | 1-Aryl-3-(2-chloroquinazolin-4-yl)-1H-imidazol-3-ium tetrafluoroborate |

Interactive Data Table 2: Examples of N-Substitution Reactions on the Imidazole Moiety.

The carbon atoms of the imidazole ring can also undergo substitution reactions, although this is less common than N-substitution. The imidazole ring is considered electron-rich and is susceptible to electrophilic attack. However, its attachment to the strongly electron-withdrawing quinazoline ring at N-1 deactivates the imidazole carbons towards electrophiles.

Despite this deactivation, electrophilic substitution, such as nitration or halogenation, may be possible under forcing conditions. icm.edu.plpatsnap.com In a typical 1-substituted imidazole, electrophilic attack occurs at the C-5 position, and to a lesser extent, the C-4 position. icm.edu.pl Nitration, for instance, can be achieved using strong nitrating agents like nitric acid in sulfuric acid. icm.edu.pl

Nucleophilic substitution on the imidazole carbon atoms is generally very difficult as the ring system is electron-rich. Such reactions typically require the presence of a good leaving group and strong activation by electron-withdrawing groups on the imidazole ring itself, which are not present in this scaffold.

Exploration of Fused and Hybrid Systems with Quinazoline and Imidazole Moieties

The strategic combination of distinct pharmacophores into a single molecular entity, through either fusion or hybridization, represents a powerful approach in medicinal chemistry for the development of novel therapeutic agents. nih.gov This strategy aims to create molecules with potentially enhanced efficacy, novel mechanisms of action, or improved pharmacological profiles by integrating the beneficial properties of the constituent rings. nih.govresearchgate.net The quinazoline and imidazole nuclei are prominent heterocyclic scaffolds, each associated with a wide array of biological activities, making their combination a subject of significant research interest. nih.govbohrium.com

Molecular hybridization involves linking two or more pharmacologically active molecules, such as quinazolinone and imidazole, through covalent bonds. nih.gov Fused systems, on the other hand, involve the sharing of one or more bonds between the heterocyclic rings, creating a more rigid polycyclic structure. bohrium.com

Synthesis and Activity of Quinazoline-Imidazole Fused Systems

The direct fusion of imidazole and quinazoline rings creates structurally complex and conformationally restricted molecules. Various synthetic methodologies have been developed to access these polycyclic systems. One common approach involves intramolecular cyclization reactions. nih.gov For instance, imidazolone-fused quinazolinones have been synthesized and evaluated for their potential as anticancer agents. bohrium.com These compounds have shown antiproliferative activity against various cancer cell lines, including those resistant to existing therapies. bohrium.com

Research has also explored the synthesis of five-membered heterocycle-fused quinazolinones, including those with imidazole rings, through methods like the Buchwald-Hartwig cross-coupling reaction. nih.gov This particular reaction facilitates the coupling of a 2′-bromo five-membered heterocyclic ester derivative with a 2-aminopyridine (B139424) derivative, followed by intramolecular cyclization to yield the desired fused product. nih.gov Such synthetic strategies have enabled the creation of diverse chemical libraries for biological screening. nih.gov

Table 1: Examples of Fused Quinazolinone-Imidazole Systems and Their Biological Significance

| Compound Class | Synthetic Strategy | Biological Activity / Application | Reference |

|---|---|---|---|

| Imidazolone-fused quinazolinones | Condensation and cyclization reactions | Antiproliferative activity against various tumor types (e.g., colorectal, breast, lung cancer). bohrium.com | bohrium.com |

| Five-membered heterocycle-fused quinazolinones | Buchwald-Hartwig cross-coupling followed by intramolecular cyclization. nih.gov | Construction of diverse chemical libraries for drug discovery. nih.gov | nih.gov |

Synthesis and Activity of Quinazoline-Imidazole Hybrid Molecules

In contrast to fused systems, hybrid molecules link the quinazoline and imidazole moieties via a flexible or rigid linker. This approach allows for greater conformational freedom and the potential for the individual pharmacophores to interact with different binding sites on a biological target. rsc.orgresearchgate.net

A common strategy for synthesizing these hybrids involves the reaction of a functionalized quinazoline derivative with a complementary imidazole derivative. For example, several substituted-quinazolin-3(4H)-ones have been synthesized by the condensation of 2-chloro-N-(4-oxo-substituted-quinazolin-3(4H)-yl)-acetamides with various substituted imidazoles in a one-pot reaction. These hybrid molecules have been investigated for a range of biological activities, including antitubercular, antibacterial, and antifungal properties.

Another approach involves linking quinazolinone and triazole scaffolds (a related azole to imidazole) through a 2-thioacetamido linkage. rsc.orgresearchgate.net This was achieved via the substitution reaction of 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol. rsc.orgresearchgate.net The resulting hybrids were subsequently tested for their anticancer activity. rsc.orgresearchgate.net

Table 2: Research Findings on Quinazolinone-Imidazole/Azole Hybrid Molecules

| Compound Series | Linker Type | Synthetic Approach | Key Research Findings | Reference |

|---|---|---|---|---|

| 2-Imidazolyl-N-(4-oxo-quinazolin-3(4H)-yl)-acetamides | Acetamide | Condensation of 2-chloro-N-(4-oxo-substituted-quinazolin-3(4H)-yl)-acetamides with substituted imidazoles. | Some compounds showed good antitubercular activity; insignificant antibacterial and antifungal activity was observed. |

These studies underscore the versatility of the quinazoline and imidazole scaffolds in the design of complex molecules. The exploration of both fused and hybrid systems continues to be a promising avenue in the search for new therapeutic agents with improved potency and novel biological activities. nih.gov

Computational and Theoretical Chemistry Investigations of 2 Chloro 4 1 Imidazolyl Quinazoline

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT Studies)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on quinazoline (B50416) derivatives have been employed to understand their molecular stability and reactivity. These calculations provide a theoretical framework for interpreting experimental observations and predicting the behavior of new compounds. tandfonline.com

Frontier molecular orbital theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. semanticscholar.org A smaller gap suggests that the molecule is more reactive.

For quinazoline derivatives, a low HOMO-LUMO energy gap is associated with biological activity. researchgate.net This is because a smaller energy gap facilitates electron transfer, which can be crucial for interactions with biological macromolecules. DFT calculations can be used to determine the energies of the HOMO and LUMO, as well as the energy gap, providing insights into the potential reactivity and bioactivity of compounds like 2-Chloro-4-(1-imidazolyl)-quinazoline. researchgate.netresearchgate.net

| Parameter | Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. semanticscholar.org |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential). researchgate.net

In quinazoline derivatives, the nitrogen atoms and any oxygen atoms typically represent regions of high negative potential, making them susceptible to electrophilic attack. Conversely, regions with positive potential are prone to nucleophilic attack. Understanding the charge distribution of this compound through MEP analysis can help predict its intermolecular interactions and potential binding sites with biological targets. researchgate.netresearchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

Molecular docking simulations can predict the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction between the ligand and the target protein. nih.govijmphs.com For quinazoline derivatives, docking studies have been instrumental in identifying potential biological targets and predicting their inhibitory activity. ekb.egacs.org

The simulations also reveal the binding mode, which describes the specific orientation and conformation of the ligand within the active site. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. ijmphs.comresearchgate.net For instance, the quinazoline scaffold is known to form crucial hydrogen bonds with the hinge region of various kinases. acs.org

| Docking Parameter | Description | Example in Quinazolines |

|---|---|---|

| Binding Affinity (kcal/mol) | A lower value indicates a stronger binding interaction between the ligand and the target protein. nih.gov | Compounds with binding energies in the range of -9 to -11 kcal/mol have shown significant inhibitory potential. nih.govijmphs.com |

| Binding Mode | The specific orientation and conformation of the ligand within the protein's active site. researchgate.net | The quinazoline ring often forms hydrogen bonds with key residues in the hinge region of kinases. acs.org |

A critical output of molecular docking is the identification of key amino acid residues in the target protein's active site that are involved in binding the ligand. ekb.egmdpi.com These interactions are crucial for the stability of the complex and the biological activity of the compound.

Common intermolecular interactions observed in docking studies of quinazoline derivatives include:

Hydrogen Bonds: These are critical for the specificity and strength of binding. The nitrogen atoms in the quinazoline and imidazole (B134444) rings of this compound are potential hydrogen bond acceptors, while any N-H groups could act as donors. mdpi.com

Hydrophobic Interactions: Aromatic rings, such as the quinazoline and imidazole moieties, can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket. mdpi.com

Pi-Pi Stacking: The aromatic rings of the quinazoline and the ligand can stack with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Understanding these interactions at a molecular level is essential for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. researchgate.net

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational tools used in the early stages of drug discovery to identify new lead compounds. researchgate.netlshtm.ac.uk

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. researchgate.net These models can be generated based on the structure of a known active ligand or the structure of the target's binding site.

Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features. nih.govdndi.org This approach allows for the rapid and cost-effective identification of potential drug candidates with diverse chemical scaffolds. Quinazoline-based compounds have been identified and optimized through such virtual screening campaigns. acs.orgacs.org The this compound scaffold itself could be used as a query in virtual screening to find other compounds with similar interaction patterns.

Ligand-Based Pharmacophore Model Generation and Validation

Ligand-based pharmacophore modeling is a computational approach used when the three-dimensional structure of the biological target is unknown. This method relies on the principle that a set of molecules that bind to the same target likely share common chemical features arranged in a specific spatial orientation, which are essential for their biological activity.

Model Generation: The process begins with a set of known active molecules (ligands) with varying potencies. These molecules are conformationally analyzed to identify the low-energy structures that are likely to be bioactive. From these conformations, common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups are identified. A pharmacophore model is then generated, representing the spatial arrangement of these essential features.

Validation: The robustness and predictive power of the generated pharmacophore model are assessed through rigorous validation techniques. This typically involves using the model to screen a database of compounds with known activities (a test set) and evaluating its ability to distinguish between active and inactive molecules. Statistical metrics such as the Güner-Henry (GH) score, enrichment factor (EF), and receiver operating characteristic (ROC) curves are commonly used to quantify the model's performance. A validated model can then be used for virtual screening of large compound libraries to identify novel potential hits with the desired biological activity.

Structure-Based Pharmacophore Hypothesis Development

In contrast to the ligand-based approach, structure-based pharmacophore modeling is employed when the 3D structure of the target protein, often determined through X-ray crystallography or NMR spectroscopy, is available. This method focuses on the key interaction points between the ligand and the active site of the protein.

Hypothesis Development: The process involves analyzing the protein's binding pocket to identify crucial amino acid residues and the types of interactions they form with a bound ligand. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and aromatic stacking. Based on this analysis, a pharmacophore hypothesis is developed that defines the essential features a molecule must possess to bind effectively to the target. This hypothesis serves as a 3D query for screening compound databases to find molecules that geometrically and chemically complement the active site.

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide detailed insights into its conformational flexibility and the dynamics of its interaction with a biological target.

Conformational Landscape: By simulating the molecule's movement in a solvent environment (typically water), researchers can explore its accessible conformations and their relative energies. This information is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its biological activity.

Binding Dynamics: When the structure of the target protein is known, MD simulations can be used to model the process of the ligand binding to the protein. These simulations can reveal the stability of the ligand-protein complex, identify key intermolecular interactions, and calculate the binding free energy, which is a measure of the binding affinity. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to assess the stability of the complex and the flexibility of different parts of the protein and ligand during the simulation.

While specific data tables and detailed research findings for this compound are not available, the table below provides a general overview of the types of data generated in computational studies of quinazoline derivatives.

| Computational Method | Typical Data Generated | Insights Gained |

| Ligand-Based Pharmacophore Modeling | Pharmacophore features (H-bond donors/acceptors, hydrophobic sites, etc.), Inter-feature distances, Statistical validation metrics (GH score, EF, ROC curve) | Identification of key chemical features for biological activity, Virtual screening for new active compounds. |

| Structure-Based Pharmacophore Modeling | Key interacting residues in the protein active site, Types of interactions (H-bonds, hydrophobic, etc.), 3D arrangement of pharmacophoric features. | Understanding of the molecular basis of ligand recognition, Design of ligands with improved binding affinity and selectivity. |

| Molecular Dynamics Simulations | RMSD and RMSF plots, Interaction energy analysis, Binding free energy calculations (e.g., MM/PBSA, MM/GBSA), Conformational clusters. | Assessment of binding stability, Identification of critical interactions for binding, Prediction of binding affinity, Understanding of the dynamic nature of the ligand-protein interaction. |

Molecular Recognition and Mechanistic Studies of 2 Chloro 4 1 Imidazolyl Quinazoline

Exploration of Molecular Targets and Specific Binding Sites

The quinazoline (B50416) core is a versatile scaffold that has been identified as an inhibitor for several key molecular targets in cellular pathways, particularly those involved in cancer progression. Prominent targets for quinazoline-based compounds include receptor tyrosine kinases (RTKs) and the structural protein tubulin. nih.gov

Receptor Tyrosine Kinases (EGFR and VEGFR-2): Many quinazoline derivatives are designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). tbzmed.ac.irglobalresearchonline.net These enzymes play crucial roles in cell proliferation, survival, and angiogenesis. The inhibitory action of quinazolines typically occurs at the ATP-binding site within the kinase domain of these receptors. tbzmed.ac.ir Docking studies of 2-methyl-4-anilinoquinazoline derivatives reveal that the quinazoline core establishes critical interactions within this pocket. Specifically, the N1 and N3 atoms of the quinazoline ring can form hinge-binding interactions with backbone residues like Met769 in EGFR, mimicking the binding of adenosine (B11128) in ATP. nih.gov The substituent at the C4 position extends into a pocket lined by key amino acid residues, significantly influencing binding affinity and selectivity. nih.gov

Tubulin: A distinct class of quinazoline-containing compounds functions not by inhibiting kinases, but by disrupting microtubule dynamics through interaction with tubulin. nih.gov These agents often bind to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov This binding prevents the polymerization of α- and β-tubulin heterodimers into microtubules, which are essential for mitotic spindle formation during cell division. researchgate.net The interaction at the colchicine site is largely hydrophobic, and the substituents on the quinazoline ring determine the compound's fit and affinity for this pocket. nih.gov

For 2-Chloro-4-(1-imidazolyl)-quinazoline, the imidazole (B134444) ring at the C4 position is significant. A study on 2,4-bis-substituted quinazolines identified a compound with an imidazole ring (A4V-3) as a potent antiproliferative agent that enhances tubulin polymerization. rsc.org This suggests that the imidazole moiety can effectively participate in molecular interactions at protein binding sites, potentially including the colchicine site of tubulin or the ATP-binding pocket of kinases.

Structure-Activity Relationship (SAR) Studies at a Molecular Interaction Level

Structure-activity relationship (SAR) studies on quinazoline derivatives have provided a detailed understanding of how chemical modifications influence their interaction with molecular targets.

Role of the C2-Substituent: The substituent at the C2 position of the quinazoline ring can significantly impact activity. In some series, a chloro group at this position is part of a potent pharmacophore. For instance, a study of novel EGFR tyrosine kinase inhibitors found that 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (compound 10b) exhibited potent anti-proliferative activity, superior to the reference drug Gefitinib in several cell lines. nih.gov In other contexts, the C2-chloro atom serves as a reactive handle for introducing further diversity, where its replacement is key to achieving the desired biological effect. researchgate.net

Role of the C4-Substituent: The C4 position is critical for determining target specificity and potency.

For Kinase Inhibition: In the context of EGFR/VEGFR-2 inhibitors, a 4-anilino (aniline attached to C4) moiety is a common feature. globalresearchonline.net SAR and docking studies have demonstrated the importance of a hydrogen bond donor at the para position of this aniline (B41778) ring for interaction with conserved glutamate (B1630785) (Glu) and aspartate (Asp) amino acids in the kinase binding sites of both EGFR and VEGFR-2. nih.gov The nature of the C4 substituent dictates the orientation and interactions within the active site.

For Tubulin Inhibition: For quinazolines targeting tubulin, the C4 substituent contributes significantly to binding at the colchicine site. The size, shape, and electronic properties of this group must be optimal to fit within the hydrophobic pocket. The observation that a 2,4-bis-substituted quinazoline with an imidazole ring at C4 (A4V-3) promotes tubulin polymerization highlights the compatibility of the imidazole moiety with this biological target. rsc.org

The table below summarizes the inhibitory activities of representative 2-chloro-4-substituted-quinazoline derivatives against various molecular targets, illustrating the impact of the C4 substituent.

| Compound ID | C2-Substituent | C4-Substituent | Target | Activity (IC₅₀) |

| 8o nih.gov | -Cl | -NH-Ph-p-CH₂OH | EGFR | 1.63 µM |

| VEGFR-2 | 0.85 µM | |||

| 10b nih.gov | -Cl | -NH-Ph(3-Cl, 4-F) | A549 cell | 3.68 µM |

| AGS cell | 1.73 µM | |||

| A4V-3 rsc.org | -NH-Ph-p-OCH₃ | -Imidazole | MCF-7 cell | 4.25 µM |

| HCT-116 cell | 2.65 µM |

Note: Data is compiled from different studies on related quinazoline derivatives to illustrate SAR principles.

Elucidation of Mechanistic Pathways of Target Modulation

The mechanisms by which quinazoline derivatives modulate their targets are directly linked to the specific binding interactions they form.

Enzyme Inhibition Mechanisms: For EGFR and VEGFR-2, quinazoline derivatives act as reversible, ATP-competitive inhibitors. tbzmed.ac.ir By occupying the ATP-binding pocket, they prevent the phosphorylation of the tyrosine kinase, thereby blocking the downstream signaling cascade that leads to cell growth and angiogenesis. tbzmed.ac.ir The quinazoline core's interaction with the hinge region of the kinase is a key mechanistic feature, anchoring the molecule in place and allowing the C4-substituent to confer specificity and additional binding energy. nih.gov The potency of these inhibitors is often measured by their IC₅₀ values, which represent the concentration required to inhibit 50% of the enzyme's activity.

Receptor Binding Affinity: The affinity of a compound for its target receptor is a critical measure of its potential efficacy. While not explicitly detailed for this compound, studies on related compounds often quantify binding affinity through dissociation constants (Kd) or inhibitory constants (Ki). These values reflect the strength of the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—between the ligand and the protein's binding site.

Tubulin Polymerization Inhibition: Quinazolines that target tubulin disrupt microtubule function, a mechanism central to their cytotoxic effects. nih.gov By binding to the colchicine site, these compounds introduce a structural wedge into the tubulin dimer, preventing it from assembling into protofilaments and, subsequently, microtubules. nih.gov This leads to the depolymerization of existing microtubules. The consequence of this microtubule destabilization is the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly, which ultimately triggers apoptosis (programmed cell death). nih.govrsc.org Conversely, some quinazolines, like the imidazole-containing compound A4V-3, have been shown to promote tubulin polymerization, indicating a different mode of interaction at the tubulin level that also disrupts the delicate balance of microtubule dynamics required for cell division. rsc.org

Future Research Directions for 2 Chloro 4 1 Imidazolyl Quinazoline

Development of Innovative and Sustainable Synthetic Methodologies

The traditional synthesis of chloro-substituted quinazolines often involves chlorinating agents like phosphorus oxychloride (POCl₃) applied to quinazolinone precursors. While effective, these methods can involve harsh reagents and conditions. The future of synthesizing 2-Chloro-4-(1-imidazolyl)-quinazoline and its analogs lies in the adoption of more efficient, cost-effective, and environmentally benign methodologies.

Modern synthetic chemistry offers several promising avenues:

Catalytic Approaches: The use of catalysis is central to green chemistry. For instance, employing p-toluenesulfonic acid as a catalyst in related heterocyclic syntheses showcases a move towards less toxic reagents. Research could focus on developing novel metal-based or organocatalytic systems to facilitate the key cyclization and substitution steps in the synthesis of the target compound, potentially reducing reaction times and improving yields.

One-Pot and Tandem Reactions: Hexamethyldisilazane-mediated one-pot reactions have been successfully used to convert quinazolin-4(3H)-ones into 4-aminoquinazolines, avoiding harsh chlorination reagents altogether. researchgate.net Adapting such a strategy could allow for the direct introduction of the imidazole (B134444) moiety, streamlining the synthesis process. Similarly, cascade reactions, where multiple bonds are formed in a single operation, can significantly improve efficiency. organic-chemistry.org

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and cleaner products in shorter timeframes. organic-chemistry.org Exploring microwave-assisted protocols for the key synthetic steps could offer a significant improvement over conventional heating methods.

Metal-Free Reactions: To address the environmental and economic concerns associated with transition metal catalysts, developing metal-free synthetic routes is a high-priority research area. bohrium.com Methodologies using readily available reagents under mild conditions are being developed for various quinazoline (B50416) derivatives and could be adapted for this compound. bohrium.com

A comparative table of traditional versus modern synthetic approaches is presented below.

| Feature | Traditional Synthesis (e.g., POCl₃) | Innovative & Sustainable Synthesis |

| Reagents | Often harsh, corrosive (e.g., POCl₃) | Milder, catalytic, potentially metal-free |

| Efficiency | Can be multi-step with purification challenges | Higher efficiency through one-pot or cascade reactions |

| Environmental Impact | Generates hazardous waste | Reduced waste, use of greener solvents and catalysts |

| Energy Consumption | Often requires prolonged heating | Can be reduced via microwave-assistance or catalysis |

Advanced Computational Design and Optimization of Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For this compound, these techniques can guide the rational design of new analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Future computational research should focus on:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the quinazoline core, the chloro substituent, and the imidazole ring in silico, researchers can build comprehensive SAR models. researchgate.net These models help identify which structural features are crucial for biological activity. Virtual screening of large compound libraries against specific biological targets can rapidly identify promising new scaffolds based on the 2-arylquinazoline motif. acs.org

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding orientation and affinity of this compound and its analogues within the active site of a target protein. researchgate.netresearchgate.net This provides insights into key molecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding event.

Pharmacophore Modeling and Virtual Screening: Based on the known active conformations of related quinazoline derivatives, a pharmacophore model can be generated. This model, representing the essential spatial arrangement of chemical features required for activity, can be used to screen virtual databases for novel compounds that fit the model, thus identifying diverse new chemical entities for synthesis and testing.

| Computational Technique | Application in Analogue Design | Key Outcome |

| Virtual Screening | Identifying novel hits from large compound databases. | Prioritization of compounds for synthesis and testing. acs.org |

| Molecular Docking | Predicting binding modes and affinities to a target protein. | Understanding key interactions and guiding structural modifications. researchgate.net |

| QSAR | Correlating chemical structure with biological activity. | Predicting the activity of unsynthesized analogues. |

| Molecular Dynamics | Simulating the movement and interaction of the ligand-protein complex. | Assessing the stability of binding interactions over time. |

Exploration of Novel Molecular Interaction Modes and Polypharmacology Approaches

The quinazoline scaffold is a "privileged" structure in medicinal chemistry, known to interact with a multitude of biological targets, including various kinases (EGFR, VEGFR-2) and enzymes (topoisomerase). nih.gov This promiscuity can be strategically harnessed through the concept of polypharmacology—designing single chemical entities that modulate multiple targets simultaneously to achieve a greater therapeutic effect, particularly in complex diseases like cancer.

Future research in this area should include:

Target Identification and Validation: While the quinazoline core is known to interact with many targets, the specific molecular targets of this compound are not well-defined. Advanced proteomic techniques, such as chemical proteomics and thermal proteome profiling, can be employed to identify novel protein binding partners in an unbiased manner.

Designing for Polypharmacology: The development of hybrid molecules, where the quinazoline scaffold is combined with other pharmacophores, is a promising strategy. nih.gov By integrating features known to interact with different targets, analogues of this compound can be rationally designed to have a specific multi-target profile. For example, incorporating moieties known to inhibit different families of protein kinases could lead to potent anti-cancer agents that are less susceptible to drug resistance.

Investigating Molecular Interactions: A deeper understanding of how these compounds bind to their targets is crucial. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide detailed atomic-level pictures of the ligand-protein interactions. nih.gov This structural information is invaluable for optimizing the design of next-generation polypharmacological agents. The imidazoquinazoline framework, for instance, has been shown to engage in specific hydrogen bonding and π-π stacking interactions within crystal structures. nih.gov

The exploration of polypharmacology opens up the possibility of developing more effective therapies by targeting disease networks rather than single proteins.

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-4-(1-imidazolyl)-quinazoline, and what starting materials are typically employed?

The synthesis of this compound typically begins with 2,4-dichloroquinazoline as the primary precursor. A nucleophilic aromatic substitution (SNAr) reaction is employed, where the 4-chloro group is replaced by an imidazole-containing amine. For instance, reacting 2,4-dichloroquinazoline with 1-(3-aminopropyl)imidazole in the presence of triethylamine (TEA) and dimethylformamide (DMF) yields the target compound with high efficiency (84% yield) . Alternative methods involve microwave-assisted reactions to accelerate substitution kinetics, as demonstrated in the synthesis of related quinazoline derivatives . Key reagents include anhydrous solvents (e.g., i-PrOH) and catalysts like K₂CO₃ or H₂SO₄ to facilitate displacement .

Q. Which spectroscopic methods are most effective for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the substitution pattern on the quinazoline ring. For example, ¹H NMR can detect the imidazole proton signals at δ 7.5–8.5 ppm and the quinazoline aromatic protons between δ 7.0–8.3 ppm . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) ensures purity, achieving recovery rates >98% and relative standard deviations (RSD) <1.2% for related compounds . Mass spectrometry (MS) further validates molecular weight, with characteristic fragments such as [M+H]⁺ at m/z 238–240 observed in analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound during nucleophilic substitution reactions?

Optimization involves tuning solvent polarity, temperature, and catalyst selection. For example, using polar aprotic solvents like DMF enhances nucleophilicity, while microwave irradiation at 120°C reduces reaction time from hours to minutes . Acidic catalysts (e.g., H₂SO₄) improve yields for electron-deficient amines, whereas weakly basic conditions (K₂CO₃) are preferred for bulky substituents . Prior studies on analogous compounds highlight that yields drop significantly (>20%) under suboptimal conditions, emphasizing the need for rigorous parameter screening .

Q. What in vitro and in vivo models are appropriate for evaluating the antitumor activity of quinazoline derivatives like this compound?

In vitro screening typically employs the NCI-60 human tumor cell line panel to assess cytotoxicity across diverse cancer types. Compounds showing IC₅₀ <10 µM are advanced to in vivo models, such as H-460 xenografts in mice, to evaluate tumor growth inhibition . Vascular disruption assays (e.g., tubulin polymerization inhibition) are also critical, as quinazolines often target microtubule dynamics . Mechanistic studies may include tubulin-binding assays using DAMA-colchicine as a competitive ligand, with docking scores (RMSD <2.0 Å) indicating binding affinity .

Q. How do structural modifications at the 2-position of the quinazoline ring influence the compound's pharmacokinetic properties and target binding affinity?

Substituents at the 2-position (e.g., alkylamino, alkoxy groups) modulate lipophilicity (logP) and solubility, directly impacting bioavailability. For instance, introducing a 2-alkylamino side chain improves metabolic stability by reducing CYP450-mediated oxidation . Docking studies reveal that 2-substituents occupy the colchicine-binding pocket of tubulin, with steric bulk (e.g., -CH₂CH₃) enhancing binding affinity by 30–50% compared to unsubstituted analogs . Pharmacokinetic profiling in rodents (e.g., t₁/₂, Cmax) further guides lead optimization .

Q. How can computational methods predict the binding interactions of this compound with biological targets like tubulin?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (50–100 ns trajectories) are used to model interactions. The compound’s quinazoline core aligns with the β-tubulin colchicine site, forming hydrogen bonds with residues Thr179 and Asn257. Imidazole substituents enhance π-π stacking with Phe164, as shown in superimposed poses (RMSD <1.5 Å) relative to DAMA-colchicine . Free energy calculations (MM-GBSA) quantify binding energies (ΔG < -8.0 kcal/mol), correlating with in vitro IC₅₀ values .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields for this compound analogs?

Yield variations (e.g., 60–85%) often arise from differences in catalysts (H₂SO₄ vs. K₂CO₃) or solvent systems (DMF vs. i-PrOH). Systematic studies using Design of Experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry) . For example, substituting TEA with DABCO in similar reactions increased yields by 15% due to improved base strength . Reproducibility requires strict control of anhydrous conditions and exclusion of moisture .

Q. What strategies validate the biological activity of this compound when initial assays show conflicting results?

Orthogonal assays are essential. If tubulin polymerization inhibition is inconsistent across labs, confirmatory techniques like immunofluorescence (to visualize microtubule disruption) or Western blotting (to assess apoptosis markers like caspase-3) should be employed . Dose-response curves (EC₅₀) and comparator drugs (e.g., paclitaxel) help contextualize potency. Contradictions may also stem from cell line-specific sensitivity, necessitating broad-spectrum testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.